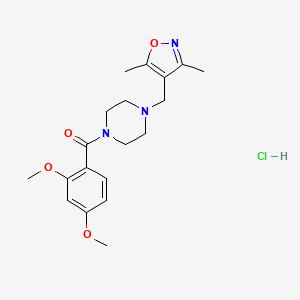

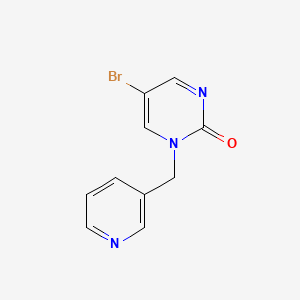

![molecular formula C14H12N4O2S B2936928 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2177060-92-1](/img/structure/B2936928.png)

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazole carboxamide derivatives have been identified as important compounds in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Synthesis Analysis

These compounds were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds includes a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include treatment of 2-mercaptoaniline with acid chlorides .Wissenschaftliche Forschungsanwendungen

Antidepressant Applications

The benzo[d]thiazole derivatives, including our compound of interest, have been studied for their potential antidepressant effects. In a study, certain derivatives showed a significant decrease in immobility duration in a forced swimming test, indicating potential antidepressant activity . The mechanism is believed to involve the increase of neurotransmitters like serotonin and norepinephrine, which are commonly associated with mood regulation .

Anticonvulsant Effects

These compounds have also been explored for their anticonvulsant properties. In the maximal electroshock seizure test, some derivatives exhibited high anticonvulsant effects with protective indices comparable to those of established medications like phenobarbital or valproate . This suggests that our compound could be a candidate for further research in the development of new anticonvulsant drugs.

Antiviral Potency

Research into 2-pyrimidone analogs, which include the structure of our compound, has shown that they are capable of inhibiting viral infections . These findings open up possibilities for the compound to be used in the treatment of alphavirus infections and other viral diseases, highlighting its antiviral potential.

Synthesis of Marine Natural Products

The synthesis of benzo[d]thiazol derivatives is linked to the production of marine natural products. These compounds have been synthesized from microorganisms found in extreme environments like the Arctic and Antarctic, which are considered valuable pools for natural products . This indicates the compound’s role in the discovery and synthesis of new marine-derived pharmaceuticals.

Neurotransmitter Concentration Modulation

As mentioned under antidepressant applications, the compound’s ability to affect neurotransmitter levels is a significant area of research. This property can be harnessed to develop treatments for various neurological disorders where neurotransmitter imbalance is a factor .

Genomic Composition Studies

The unique genomic composition of microorganisms in polar regions, which produce benzo[d]thiazol derivatives, provides insights into molecular-biological mechanisms and metabolic regulation. Studying these organisms and the compounds they produce, like our compound of interest, can lead to advancements in genomics and bioinformatics .

Secondary Metabolite Research

The compound is part of a broader class of secondary metabolites with diverse structures and biological activities. Research into these metabolites can lead to the discovery of new drugs and a better understanding of ecological interactions and evolutionary biology .

Psychopharmacological Research

Given the compound’s potential effects on mood and seizure control, it is a subject of interest in psychopharmacology. It could contribute to the development of new psychiatric medications that target specific neurotransmitter pathways .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-12(13-17-10-4-1-2-5-11(10)21-13)15-7-9-18-8-3-6-16-14(18)20/h1-6,8H,7,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOYNSRMSYZBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC=NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)

![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)

![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)